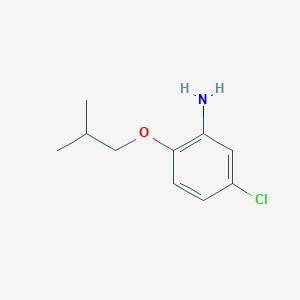

5-CHLORO-2-(2-METHYLPROPOXY)-BENZENAMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYFZIBCLZCJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 5 Chloro 2 2 Methylpropoxy Benzenamine

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group in 5-Chloro-2-(2-methylpropoxy)-benzenamine makes it a competent nucleophile, enabling a variety of chemical transformations. The electronic effects of the ring substituents—the electron-withdrawing chloro group and the electron-donating (by resonance) yet sterically hindering isobutoxy group—modulate this nucleophilicity.

Acylation Reactions to Form Amides

Acylation of the primary amine group in this compound is a fundamental transformation that leads to the formation of stable amide derivatives. This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct.

The reaction of this compound with benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords N-(5-chloro-2-(2-methylpropoxy)phenyl)benzamide. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. The steric hindrance from the ortho-isobutoxy group can influence the rate of this reaction, potentially requiring slightly elevated temperatures or longer reaction times for optimal conversion.

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | 25 | 12 | 85 |

| 2 | Benzoyl Chloride | Triethylamine | Tetrahydrofuran (THF) | 25 | 10 | 88 |

| 3 | Benzoic Anhydride | Pyridine | DCM | 40 | 24 | 75 |

Similarly, the synthesis of N-(5-chloro-2-(2-methylpropoxy)phenyl)acetamide can be achieved by reacting the parent amine with acetic anhydride or acetyl chloride. researchgate.netnih.gov Acetic anhydride is often preferred due to its lower cost and easier handling, with the reaction typically carried out in the presence of a base or under neat conditions at elevated temperatures. The resulting acetamide (B32628) is a valuable intermediate for further functionalization. nih.govresearchgate.net

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetic Anhydride | Pyridine | DCM | 25 | 6 | 92 |

| 2 | Acetyl Chloride | Triethylamine | THF | 0-25 | 4 | 95 |

| 3 | Acetic Anhydride | None | Neat | 100 | 2 | 89 |

Formation of Sulfonamides

The reaction of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base, leads to the formation of the corresponding sulfonamides. beilstein-journals.orgwikipedia.org This reaction, known as the Hinsberg test for amines, is a reliable method for the synthesis of these stable and often crystalline derivatives. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The resulting sulfonamides are important in medicinal chemistry and as protecting groups. nih.gov

| Entry | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | p-Toluenesulfonyl Chloride | Pyridine | DCM | 25 | 16 | 82 |

| 2 | Benzenesulfonyl Chloride | Aqueous NaOH | Diethyl Ether | 25 | 8 | 78 |

| 3 | Methanesulfonyl Chloride | Triethylamine | THF | 0-25 | 6 | 85 |

Derivatization to Phosphoramides

Phosphoramidates can be synthesized from this compound through several methods, with the Atherton-Todd reaction being a classic approach. wikipedia.orgbohrium.comgoogle.com This reaction involves treating the amine with a dialkyl phosphite (B83602) (e.g., diethyl phosphite) and carbon tetrachloride in the presence of a base. The reaction proceeds through the in situ formation of a chlorophosphate intermediate, which is then displaced by the amine. bohrium.com Alternative methods involve the reaction of the amine with a phosphoryl chloride. These phosphorus-containing derivatives are of significant interest due to their biological activities.

| Entry | Phosphorus Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Diethyl Phosphite / CCl4 | Triethylamine | DCM | 25 | 24 | 65 |

| 2 | Diphenyl Phosphorochloridate | Pyridine | THF | 0-25 | 12 | 70 |

Condensation Reactions for Schiff Base Formation

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are versatile intermediates in organic synthesis and are known for their coordination chemistry and biological applications. The reaction can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation.

| Entry | Carbonyl Compound | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Acetic Acid | Ethanol | Reflux, 8h | 90 |

| 2 | 4-Methoxybenzaldehyde | p-Toluenesulfonic Acid | Toluene (B28343) | Reflux with Dean-Stark trap, 6h | 92 |

| 3 | Acetophenone | Acetic Acid | Methanol | Reflux, 24h | 75 |

Nucleophilic Addition Reactions

The primary amine group (-NH₂) of this compound imparts nucleophilic character to the molecule. This allows it to participate in nucleophilic addition reactions, a fundamental class of reactions in organic synthesis. While direct studies on this specific compound are not extensively documented, its reactivity can be inferred from the well-established behavior of aromatic amines.

The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, such as the carbon atom of a carbonyl group or an imine. For instance, aromatic amines can react with aldehydes or ketones to form imines (Schiff bases), which can then be subjected to nucleophilic attack. Furthermore, these amines can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Recent research has highlighted transition-metal-free nucleophilic addition reactions involving imines generated in situ. In these processes, various nucleophiles, including thiols, carbon-based nucleophiles, and hydrazines, can be added across the C=N bond. Hydrazine (B178648) compounds, for example, have been shown to add to imines derived from aromatic amines bearing a range of substituents, including chloro and ester groups. Such reactions are often thermodynamically favorable, proceeding with a substantial release of heat upon product formation.

Table 1: Examples of Nucleophilic Addition Reactions Involving Amine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Imine (from amine) | Phenylhydrazine | Cs₂CO₃, DMF, rt | Hydrazone derivative | |

| Imine (from amine) | Thiophenol | Cs₂CO₃, DMF, rt | α-Aminothioether | |

| Imine (from amine) | Malononitrile | Cs₂CO₃, EtOAc, rt | α-Aminonitrile derivative |

Transformations Involving the Alkoxy Group

The 2-methylpropoxy (isobutoxy) group is generally stable but can be involved in specific transformations, particularly through the generation of carbene intermediates.

Alkoxychlorocarbenes are reactive intermediates that can be generated from precursors containing an alkoxy group. Mechanistic studies on related dialkoxycarbenes provide insight into their behavior. These carbenes are electrophilic and readily attack electron-rich centers. Research on the thermolysis of 2,2-dimethoxy-5,5-dimethyl-Δ³-1,3,4-oxadiazoline, a precursor to dimethoxycarbene, shows that the carbene attacks the carbonyl group of cyclic anhydrides. Competition studies indicate that the carbene preferentially adds to the most electron-deficient carbonyl group, highlighting its electrophilic nature. The initial step in these mechanisms is believed to be the attack of the carbene onto the carbonyl oxygen.

While the primary reactivity of carbenes involves addition reactions, their chemistry can also lead to rearrangement products. In a related context, alkyl formates have been investigated as bifunctional reagents capable of acting as both a hydride source and an alkylating agent in a process termed transfer hydroalkylation. In these ruthenium-catalyzed reactions, an alkyl formate (B1220265) releases carbon dioxide, and the resulting hydride and alkyl fragments add across an imine C=N bond to form a functionalized amine. The rate-determining step in this process is often the cleavage of the alkyl formate's C-O bond, facilitated by a co-catalyst like lithium iodide. While this demonstrates the use of alkyl formates as reagents, the reverse process—the formation of alkyl formates from carbenes—is mechanistically plausible under specific oxidative conditions, although not commonly observed as a primary reaction pathway.

Aromatic Ring Functionalization and Substitution Patterns

The aromatic ring of this compound is substituted with three distinct groups that direct the position of further electrophilic aromatic substitution reactions. The amine (-NH₂) and alkoxy (-OR) groups are strongly activating and ortho-, para-directing, while the chloro (-Cl) group is deactivating but also ortho-, para-directing.

Chlorosulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonyl chloride (-SO₂Cl) group onto an aromatic ring. The reaction is typically performed with chlorosulfonic acid. The directing effects of the existing substituents on the ring of this compound determine the outcome of the reaction.

The powerful activating ortho-, para-directing influence of the amine and alkoxy groups would suggest substitution at the C-4 or C-6 positions. However, the strongly acidic conditions of chlorosulfonation protonate the primary amine to form an ammonium (B1175870) salt (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. Consequently, the directing influence shifts, with the alkoxy group being the dominant activating director. The alkoxy group directs ortho- and para-, pointing to the C-3 and C-5 positions. Since the C-5 position is already occupied by chlorine, the most likely site for chlorosulfonation is the C-3 position. To avoid the protonation issue and favor para-substitution, the amine group is often protected by acetylation before treatment with chlorosulfonic acid.

Recent advancements have introduced safer and more efficient methods for synthesizing sulfonyl chlorides from anilines, such as the Sandmeyer-type reaction using DABSO as an SO₂ surrogate and a copper catalyst. This method avoids the pre-formation of diazonium salts and is tolerant of a wide array of functional groups, including halogens and ethers.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -NH₂ (amine) | Electron-Donating | Activating | Ortho, Para |

| -NH₃⁺ (protonated amine) | Electron-Withdrawing | Deactivating | Meta |

| -O(isobutyl) (alkoxy) | Electron-Donating | Activating | Ortho, Para |

| -Cl (chloro) | Electron-Withdrawing | Deactivating | Ortho, Para |

The ortho-disposition of the amine and alkoxy groups in this compound makes it a suitable precursor for the synthesis of fused heterocyclic ring systems. Such cyclization reactions are a cornerstone of medicinal and materials chemistry for building molecular complexity.

For example, ortho-substituted anilines can undergo condensation reactions to form a variety of multi-ring structures. The reaction of an ortho-phenylenediamine with a carboxylic acid is a classic method for synthesizing benzimidazoles. Similarly, derivatives of 2-aminophenols are used to create benzoxazoles. Microwave-assisted synthesis using Lawesson's reagent has been employed for the cyclization of related structures to form 2-alkoxy-substituted thiophenes and 1,3-thiazoles.

Furthermore, radical cascade cyclization reactions of N-arylacrylamides, which can be prepared from anilines, are powerful methods for constructing oxindole (B195798) scaffolds. These reactions can be initiated electrochemically, photochemically, or with radical initiators, demonstrating the versatility of anilines in forming complex polycyclic systems.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Proton NMR (¹H NMR) Analysis

Proton NMR would be instrumental in mapping the hydrogen atoms within the 5-CHLORO-2-(2-METHYLPROPOXY)-BENZENAMINE structure. The resulting spectrum would be expected to show distinct signals for the aromatic protons, the protons of the aminic group (-NH₂), the methylene (B1212753) protons (-O-CH₂-), the methine proton (-CH-), and the methyl protons (-CH₃) of the isobutoxy group. The chemical shift of each signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling patterns would reveal the connectivity between adjacent protons, allowing for the unambiguous assignment of each signal to its respective position in the molecule.

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would provide a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the aromatic carbons, including those bonded to chlorine, the amino group, and the isobutoxy substituent, as well as the individual carbons of the 2-methylpropoxy chain. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C-H stretching of the aromatic ring and the aliphatic isobutoxy group, the C-O-C stretching of the ether linkage, and the C-Cl stretching. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the aromatic C-C stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its exact molecular mass. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio). Analysis of the fragmentation pattern would likely reveal the loss of the isobutyl group, the propoxy group, and other characteristic fragments, providing further confirmation of the compound's structure.

X-ray Crystallography and Solid-State Analysis for Crystal Structure Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. The resulting crystal structure would offer an unambiguous confirmation of the compound's constitution and conformation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound (C₁₀H₁₄ClNO), the theoretically calculated elemental composition would be compared with the experimentally determined values. A close correlation between the theoretical and experimental percentages would verify the empirical and molecular formula of the synthesized compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is a notable absence of specific studies detailing the quantum chemical calculations for 5-Chloro-2-(2-methylpropoxy)-benzenamine. Such calculations are fundamental to understanding the electronic properties of a molecule, including its orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and electrostatic potential. These parameters are crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. While general principles of quantum chemistry can be applied to infer its likely electronic characteristics based on its constituent functional groups (a substituted aniline (B41778) ring), specific, peer-reviewed calculations for this compound are not available.

Molecular Modeling and Conformational Analysis of the Compound and its Derivatives

Similarly, dedicated molecular modeling and conformational analysis studies for this compound and its direct derivatives are not present in the accessible literature. Conformational analysis is critical for understanding the three-dimensional structure of a molecule and how its different spatial arrangements (conformers) might influence its physical properties and biological activity. Such studies would typically involve computational methods to identify low-energy conformers and analyze the rotational barriers around flexible bonds, such as the ether linkage and the bond between the benzene (B151609) ring and the nitrogen atom.

Prediction and Elucidation of Reaction Mechanisms

Detailed computational studies on the prediction and elucidation of reaction mechanisms involving this compound have not been published. Theoretical chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This information is invaluable for understanding how the compound might be synthesized or how it might behave in various chemical environments. For instance, the presence of the amine and chloro substituents on the benzene ring suggests potential for various aromatic substitution reactions, but specific mechanistic pathways have not been computationally explored.

Structure-Property Relationship (SAR) Studies based on Theoretical Models

Structure-Property Relationship (SAR) studies that are based on theoretical models for this compound are also not available in the current body of scientific literature. SAR studies are crucial for the rational design of new molecules with desired properties, whether for materials science or pharmaceutical applications. These studies rely on correlating variations in the molecular structure with changes in a specific property, often using computational descriptors derived from the molecule's electronic and steric features. The lack of such studies indicates that the potential applications of this compound and its analogues have not been systematically investigated through computational means.

Applications in Advanced Chemical Synthesis and Research

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of reactive functional groups on the benzene (B151609) ring of 5-Chloro-2-(2-methylpropoxy)-benzenamine allows for its elaboration into a wide array of intricate molecular architectures. Chemists leverage the amine for diazotization or amide bond formation, the chloro group for cross-coupling reactions, and the isobutoxy ether as a stable, lipophilic moiety or a precursor to a phenol (B47542).

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the chronic management of hyperuricemia in patients with gout. newdrugapprovals.org The core of the Febuxostat molecule is a 2-phenylthiazole (B155284) scaffold. While many synthetic routes to Febuxostat exist, they often converge on the key intermediate, 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. ppj.org.ly

This compound is a viable precursor for this crucial intermediate. A plausible synthetic pathway would involve the transformation of the amine group into a nitrile (cyano group). This can be achieved through a standard Sandmeyer reaction, a cornerstone transformation in aromatic chemistry. nih.gov The process would involve:

Diazotization: Treatment of this compound with sodium nitrite (B80452) in the presence of a strong acid to form the corresponding diazonium salt.

Cyanation: The subsequent reaction of the diazonium salt with a copper(I) cyanide salt, which replaces the diazonium group with a cyano group.

This sequence would yield a 4-alkoxy-1-chloro-2-cyanobenzene derivative, a structure that can then be further elaborated through thioamidation and cyclization with an acetoacetate (B1235776) derivative to construct the thiazole (B1198619) ring essential for Febuxostat. google.comwipo.int The synthesis of Febuxostat often involves the key step of reacting a thiobenzamide (B147508) derivative with ethyl 2-chloroacetoacetate. google.com

The amine functionality of this compound makes it an excellent nucleophile for the synthesis of various benzamide (B126) derivatives. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. The general synthesis involves the acylation of the amine with a substituted benzoyl chloride or carboxylic acid. nih.gov

Research has demonstrated the synthesis of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. scilit.com In these syntheses, a related compound, 5-chloro-2-hydroxy-N-phenylbenzamide, is first alkylated and then further modified. This highlights the utility of the 5-chloro-2-alkoxy aniline (B41778) scaffold in generating libraries of bioactive compounds.

Furthermore, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives, analogues of the subject compound, were synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net The synthesis involved coupling 5-chloro-2-methoxybenzoic acid with a substituted aniline. researchgate.net This work underscores the potential of using this compound to create benzamides with potential therapeutic applications, particularly in oncology.

Below is a table of representative benzamide structures derived from similar chloro-alkoxy aniline scaffolds.

| Compound Name | Starting Aniline Scaffold | Acylating Agent | Potential Application |

| 5-Chloro-2-methoxy-N-phenylbenzamide | 5-Chloro-2-methoxyaniline | Benzoyl chloride | Synthetic Intermediate |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | 5-Chloro-2-methoxyaniline | 4-Sulphamoylbenzoyl chloride | Anti-cancer |

| N-Phenethyl-5-chloro-2-methoxybenzamide | 5-Chloro-2-methoxyaniline | Phenethyl benzoyl chloride | Pharmaceutical Intermediate google.com |

This table presents examples of benzamide derivatives synthesized from analogous starting materials to illustrate the synthetic utility of the 5-chloro-2-alkoxy aniline core structure.

Ortho-substituted anilines are foundational starting materials for the synthesis of a vast number of fused heterocyclic systems. This compound, as an ortho-alkoxy aniline, is a prime candidate for constructing such scaffolds, which form the core of many pharmaceuticals and functional materials.

Benzothiazoles: These heterocycles are prevalent in medicinal chemistry. mdpi.com The most common synthesis, the Jacobson reaction, involves the cyclization of 2-aminothiophenols. This compound could be chemically converted into the required 5-chloro-2-isobutoxy-thiophenol intermediate, which could then undergo condensation with aldehydes or carboxylic acids to yield a variety of 2-substituted-6-chloro-7-isobutoxybenzothiazoles. nih.govekb.eg

Quinazolines: Quinazolines are another class of heterocycles with a broad spectrum of biological activities. openmedicinalchemistryjournal.comnih.gov Many syntheses begin with 2-aminobenzonitriles, 2-aminobenzaldehydes, or 2-aminobenzylamines. organic-chemistry.org Through functional group interconversions, this compound can be transformed into these key precursors, enabling access to a range of substituted quinazolines.

Phenazines: While less common, phenazine (B1670421) synthesis often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov Modification of the isobutoxy group and introduction of a second amino group could potentially transform the title compound into a suitable precursor for substituted phenazine synthesis.

The substituted chloroaniline framework is a common feature in many agrochemicals, including herbicides, insecticides, and fungicides. The specific arrangement of substituents in this compound makes it a potential intermediate for this industry. For instance, the compound 2-amino-5-chloro-N,3-dimethylbenzamide is a known intermediate in the synthesis of potent insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. google.com Similarly, 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) is a key intermediate for the widely used antimicrobial agent triclosan. google.com The structural similarities suggest that this compound could be utilized in the synthesis of novel, patented agrochemical active ingredients. The synthesis of 5-chloro-2-methyl aniline itself is recognized as an important step in producing pesticide intermediates. google.com

Contributions to Mechanistic Organic Chemistry Investigations

A thorough review of the scientific literature does not reveal specific instances where this compound has been employed as a model substrate for fundamental mechanistic organic chemistry investigations. Such studies typically utilize simpler, more common substrates to elucidate reaction pathways, kinetic profiles, or computational models.

Development of Novel Synthetic Methodologies Employing the Compound

Currently, there are no named reactions or novel, broadly applicable synthetic methodologies in the chemical literature that have been developed specifically using this compound as the primary substrate. Its utility is primarily as a building block in multi-step syntheses rather than as a foundational component for the development of new, fundamental reaction types.

Research on Environmental Fate and Analytical Detection in Water Matrices (e.g., PMOCs)

Persistent, mobile organic chemicals (PMOCs) represent a class of compounds that are of growing concern for environmental and human health. These substances are characterized by their resistance to degradation in the environment (persistence), their high mobility in aquatic systems, and their potential for toxic effects. Due to their mobility, they can readily contaminate water sources, and their persistence means they can remain in the environment for long periods.

A thorough review of publicly available scientific literature and environmental databases reveals a significant lack of specific research on the environmental fate and analytical detection of This compound in water matrices. Consequently, there is no specific data to classify it as a PMOC or to detail its behavior and detection in aquatic environments.

While research exists for other chlorinated and amine-containing aromatic compounds, the specific combination of the chloro, isobutoxy, and amine groups on the benzene ring in this molecule means that its environmental properties cannot be accurately predicted without dedicated studies. Research in this area would typically involve:

Persistence Studies: Evaluating the compound's susceptibility to degradation through processes such as hydrolysis, photolysis, and microbial biodegradation.

Mobility Assessment: Determining its potential to move through soil and into groundwater, often characterized by its soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Analytical Method Development: Creating and validating sensitive and specific analytical techniques, likely involving liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to detect and quantify the compound at low concentrations in complex water samples like wastewater, surface water, and groundwater.

Given the absence of such studies for this compound, its environmental risks and behavior remain unknown. The following data tables would typically be populated with findings from such research.

Table 1: Hypothetical Data on Environmental Persistence of this compound (Note: The following table is for illustrative purposes only, as no specific data was found in the literature for this compound.)

| Degradation Process | Half-life (t½) | Conditions | Reference |

| Hydrolysis | Data not available | pH 7, 25°C | N/A |

| Aqueous Photolysis | Data not available | Simulated sunlight | N/A |

| Aerobic Biodegradation | Data not available | Activated sludge | N/A |

Table 2: Hypothetical Data on Mobility and Analytical Detection of this compound (Note: The following table is for illustrative purposes only, as no specific data was found in the literature for this compound.)

| Parameter | Value | Method | Reference |

| Log Koc | Data not available | OECD Guideline 121 | N/A |

| Analytical Method | Data not available | e.g., LC-MS/MS | N/A |

| Limit of Detection (LOD) in Water | Data not available | N/A | N/A |

Further research is required to determine the environmental profile of this compound and to ascertain whether it should be considered a PMOC.

Q & A

Q. Characterization :

- NMR/IR Spectroscopy : Confirm substitution patterns (e.g., aromatic proton splitting in -NMR, C-O-C stretching in IR at ~1250 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₄ClNO: 215.07) .

Basic: Which spectroscopic techniques are optimal for distinguishing positional isomers of chloro-alkoxy anilines?

Methodological Answer:

Positional isomers (e.g., 3-chloro vs. 5-chloro derivatives) can be differentiated using:

- -NMR : Aromatic proton coupling patterns (e.g., para-substituted Cl at position 5 causes distinct meta-proton splitting) .

- -NMR : Chemical shifts of carbons adjacent to substituents (e.g., Cl at C5 vs. C3) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

Advanced: How can reaction conditions be optimized to minimize by-products during alkoxy group introduction?

Methodological Answer:

Key parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.